molecular formula C21H22N2O2S B298767 5-(4-Methoxy-3-methylbenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one

5-(4-Methoxy-3-methylbenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one

Cat. No. B298767
M. Wt: 366.5 g/mol
InChI Key: OOZYHIDNZNLPLQ-QTQSSRPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxy-3-methylbenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one, also known as MMB-PP, is a thiazolidinone derivative that has been widely studied for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-3-methylbenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation and cancer progression. 5-(4-Methoxy-3-methylbenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been shown to inhibit the NF-κB pathway, which is a key mediator of inflammation and cancer progression. The compound has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
5-(4-Methoxy-3-methylbenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. 5-(4-Methoxy-3-methylbenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has also been found to protect against neurodegeneration by reducing inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-Methoxy-3-methylbenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one in lab experiments is its well-established synthesis method, which allows for the production of the compound in good yields and high purity. Additionally, 5-(4-Methoxy-3-methylbenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. One limitation of using 5-(4-Methoxy-3-methylbenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for research involving 5-(4-Methoxy-3-methylbenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one. One area of interest is the development of novel derivatives of 5-(4-Methoxy-3-methylbenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one with improved solubility and bioavailability. Another area of interest is the investigation of the compound's potential as a therapeutic agent for inflammatory diseases, cancer, and neurodegenerative disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of 5-(4-Methoxy-3-methylbenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one and to identify potential drug targets for this compound.

Synthesis Methods

The synthesis of 5-(4-Methoxy-3-methylbenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one involves the condensation of 4-methoxy-3-methylbenzaldehyde and phenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with 3-propyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a suitable catalyst to yield 5-(4-Methoxy-3-methylbenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one. The synthesis of 5-(4-Methoxy-3-methylbenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been optimized by various research groups, and the compound can be obtained in good yields and high purity.

Scientific Research Applications

5-(4-Methoxy-3-methylbenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been studied extensively for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. 5-(4-Methoxy-3-methylbenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. The compound has also been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. Additionally, 5-(4-Methoxy-3-methylbenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.

properties

Product Name

5-(4-Methoxy-3-methylbenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

(5E)-5-[(4-methoxy-3-methylphenyl)methylidene]-2-phenylimino-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H22N2O2S/c1-4-12-23-20(24)19(14-16-10-11-18(25-3)15(2)13-16)26-21(23)22-17-8-6-5-7-9-17/h5-11,13-14H,4,12H2,1-3H3/b19-14+,22-21?

InChI Key

OOZYHIDNZNLPLQ-QTQSSRPMSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C\C2=CC(=C(C=C2)OC)C)/SC1=NC3=CC=CC=C3

SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)C)SC1=NC3=CC=CC=C3

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)C)SC1=NC3=CC=CC=C3

Origin of Product

United States

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